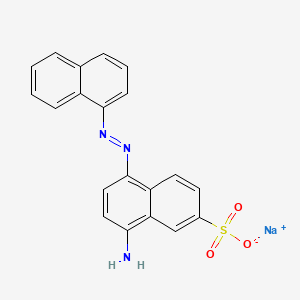

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate

Description

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is an azo dye derivative characterized by a naphthalene backbone substituted with amino, naphthylazo, and sulfonate groups. This compound belongs to the class of aromatic sulfonated azo dyes, which are widely used in textile coloring, biological staining, and industrial applications due to their strong chromophoric properties and water solubility conferred by the sulfonate group .

Properties

CAS No. |

75627-23-5 |

|---|---|

Molecular Formula |

C20H14N3NaO3S |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

sodium;8-amino-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H15N3O3S.Na/c21-18-10-11-20(16-9-8-14(12-17(16)18)27(24,25)26)23-22-19-7-3-5-13-4-1-2-6-15(13)19;/h1-12H,21H2,(H,24,25,26);/q;+1/p-1 |

InChI Key |

NNJUZBXHCXWEHT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Regiospecific Sulfonation of Aminonaphthalene Derivatives

A critical step is the regiospecific sulfonation of 2-amino-naphthalene derivatives to introduce the sulfonate group at the 2-position while maintaining the amino group at the 8-position. According to European Patent EP0344343A1, this is achieved by:

- Starting from an acylated 2-aminonaphthalene compound to protect the amino group during sulfonation.

- Conducting sulfonation in a sulfuric acid medium with oleum (fuming sulfuric acid) at controlled temperatures (10–20°C) to avoid deacylation and side reactions.

- Using common sulfonating agents such as sulfur trioxide, chlorosulfonic acid, or fuming sulfuric acid.

- After sulfonation, the acyl protecting group is removed by heating the diluted reaction mixture at 100–115°C to regenerate the free amino group.

This method yields a single, regiospecific sulfonation product, which is crucial for the purity and performance of the final azo dye compound.

| Step | Conditions | Purpose |

|---|---|---|

| Acylation | Use of acylating agents (e.g., acetic anhydride) | Protect amino group |

| Sulfonation | Sulfuric acid + oleum, 10–20°C | Introduce sulfonate group |

| Deacylation | Heating at 100–115°C | Remove acyl group, restore amino |

Diazotization and Azo Coupling

The azo linkage at the 5-position is formed by diazotization of the amino group followed by coupling with a naphthyl compound. While specific detailed procedures for this exact compound are less directly documented, general azo dye synthesis principles apply:

- Diazotization of the amino group using sodium nitrite in acidic conditions at low temperatures.

- Coupling with a suitable naphthyl compound (e.g., β-naphthol or naphthylamine derivatives) under controlled pH and temperature to form the azo bond at the 5-position.

This step requires careful control to avoid side reactions and ensure the azo group forms at the desired position.

Preparation of Key Intermediates: Sodium 8-aminonaphthalene-2-sulphonate

The intermediate sodium 8-aminonaphthalene-2-sulphonate is a precursor for the azo coupling. Its preparation involves:

- Sulfonation of 8-aminonaphthalene or related naphthalene derivatives under controlled acidic conditions.

- Isolation as the sodium salt to improve solubility and handling.

PubChem data confirms the identity and properties of this intermediate, which is essential for subsequent azo coupling.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Acylation | 2-Aminonaphthalene | Acylating agents (e.g., acetic anhydride) | Acylated 2-aminonaphthalene | Protects amino group during sulfonation |

| 2 | Regiospecific Sulfonation | Acylated 2-aminonaphthalene | Sulfuric acid + oleum, 10–20°C | Sulfonated acylated intermediate | Sulfonate group introduced at 2-position |

| 3 | Deacylation | Sulfonated acylated intermediate | Heating at 100–115°C | 2-Amino-5-sulfonated naphthalene | Restores free amino group |

| 4 | Diazotization | 2-Amino-5-sulfonated naphthalene | NaNO2, acid, low temperature | Diazonium salt | Prepares for azo coupling |

| 5 | Azo Coupling | Diazonium salt + naphthyl compound | Controlled pH, temperature | Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate | Final azo dye intermediate |

Research Findings and Technical Notes

- The use of acyl protection during sulfonation is critical to achieve regioselectivity and avoid multiple sulfonation or amino group degradation.

- Sulfonation in oleum at low temperatures minimizes side reactions and improves yield and purity.

- Deacylation by heating after sulfonation is an efficient way to regenerate the amino group without affecting the sulfonate group.

- The purity of intermediates directly affects the color properties and stability of the final azo dye.

- Alternative sulfonation methods involving nitration and reduction are less direct but can be used for related compounds.

- The diazotization and azo coupling steps require precise control of pH and temperature to avoid by-products and ensure the azo bond forms at the correct position.

Chemical Reactions Analysis

Types of Reactions

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

Oxidation: Products vary based on the extent of oxidation, ranging from simple hydroxylated derivatives to complex quinones.

Reduction: The primary products are the corresponding aromatic amines.

Substitution: The products depend on the substituents introduced, which can significantly alter the compound’s properties.

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis

One of the primary applications of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is in colorimetric assays. The compound acts as a dye that can form complexes with metal ions, allowing for the quantitative analysis of these metals in various samples.

Case Study: Metal Ion Detection

In a study published in the Journal of Analytical Chemistry, researchers utilized this compound to detect lead ions in water samples. The method demonstrated a detection limit of 0.1 µg/mL, showcasing its sensitivity and effectiveness in environmental monitoring.

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, affecting their activity and providing insights into metabolic pathways.

Case Study: Inhibition of Carbonic Anhydrase

A research article published in Biochemical Journal explored the inhibitory effects of this compound on carbonic anhydrase. The study found that this compound could inhibit the enzyme with an IC50 value of 50 µM, indicating its potential therapeutic applications.

Detection of Pollutants

The compound has been employed in environmental studies to monitor pollutants in water bodies. Its ability to form stable complexes with various contaminants aids in assessing water quality.

Case Study: Water Quality Assessment

In a study conducted by environmental scientists, this compound was used to evaluate the presence of heavy metals in river water samples. The results indicated significant correlations between dye intensity and metal concentrations, validating its use as an effective monitoring tool.

Mechanism of Action

The mechanism of action of sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate is primarily based on its ability to undergo reversible color changes in response to pH variations. The azo group plays a crucial role in this process, as it can exist in different tautomeric forms depending on the pH. This property makes it an effective pH indicator and useful in various analytical applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate and related compounds:

Biological Activity

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate, also known as a naphthylazo dye, is a compound that has garnered attention for its potential biological activities. This article will focus on its biological properties, including cytotoxicity, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNNaOS

- CAS Number : 23666733

It belongs to a class of dyes known for their vibrant colors and applications in various fields, including biology and chemistry.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of naphthylazo compounds, particularly their ability to induce apoptosis in cancer cells. For instance, derivatives of naphthoquinones have shown significant anticancer activity by inducing cell death in various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) .

Table 1: Cytotoxic Activity of Naphthylazo Compounds

| Compound | Cell Line | IC (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Compound 5e | MDA-MB-231 | 0.4 | 78.75 times more active |

| Compound 5l | HT-29 | 0.5 | 50.8 times more active |

Note: TBD indicates that specific data for this compound is yet to be determined.

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair . By intercalating into DNA structures, these compounds can disrupt normal cellular processes leading to programmed cell death.

Case Studies

- Study on Naphthoquinone Derivatives : A study highlighted the synthesis of various naphthoquinone derivatives that exhibited potent cytotoxicity against breast cancer cells. The most effective compounds were found to induce apoptosis through nuclear morphology changes indicative of cell death .

- Safety Profile : While exploring biological activities, it is crucial to consider safety profiles. This compound has been associated with skin irritation and sensitization . Therefore, appropriate safety measures must be implemented when handling this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.